molecular formula C13H12N2O B11116852 4-methyl-N-(pyridin-3-yl)benzamide

4-methyl-N-(pyridin-3-yl)benzamide

Cat. No.: B11116852
M. Wt: 212.25 g/mol
InChI Key: RSZXSEGUKBAUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(3-pyridyl)benzamide is an organic compound with the molecular formula C14H14N2O It consists of a benzamide core substituted with a 4-methyl group and a 3-pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-pyridyl)benzamide typically involves the condensation of 4-methylbenzoic acid with 3-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide derivative .

Industrial Production Methods

Industrial production of 4-methyl-N-(3-pyridyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-pyridyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-methyl-N-(3-pyridyl)benzoic acid.

    Reduction: 4-methyl-N-(3-pyridyl)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-methyl-N-(3-pyridyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-pyridyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(3-pyridyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a pyridyl group on the benzamide core allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-methyl-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C13H12N2O/c1-10-4-6-11(7-5-10)13(16)15-12-3-2-8-14-9-12/h2-9H,1H3,(H,15,16)

InChI Key

RSZXSEGUKBAUIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.